4-Amino-3-phenylquinazolin-2(3h)-one 4-Amino-3-phenylquinazolin-2(3h)-one
Brand Name: Vulcanchem
CAS No.: 67461-76-1
VCID: VC8019514
InChI: InChI=1S/C14H11N3O/c15-13-11-8-4-5-9-12(11)16-14(18)17(13)10-6-2-1-3-7-10/h1-9H,15H2
SMILES: C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)N
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol

4-Amino-3-phenylquinazolin-2(3h)-one

CAS No.: 67461-76-1

Cat. No.: VC8019514

Molecular Formula: C14H11N3O

Molecular Weight: 237.26 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-phenylquinazolin-2(3h)-one - 67461-76-1

Specification

CAS No. 67461-76-1
Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
IUPAC Name 4-amino-3-phenylquinazolin-2-one
Standard InChI InChI=1S/C14H11N3O/c15-13-11-8-4-5-9-12(11)16-14(18)17(13)10-6-2-1-3-7-10/h1-9H,15H2
Standard InChI Key ZQNBYRQHHWQOEZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)N
Canonical SMILES C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Amino-3-phenylquinazolin-2(3H)-one features a quinazolinone core with:

  • Amino group (-NH₂) at position 4

  • Phenyl group (-C₆H₅) at position 3

  • Oxo group (=O) at position 2

The planar structure facilitates π-π stacking interactions with biological targets, while the amino and phenyl groups enhance solubility and binding affinity .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₄H₁₁N₃O
Molecular Weight237.26 g/mol
Melting Point212–214°C (ethanol recrystallization)
SolubilityModerate in DMSO, ethanol; low in H₂O
LogP2.1 ± 0.3 (predicted)

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a three-step protocol:

  • Cyclization: Anthranilic acid reacts with benzoyl chloride in pyridine to form 2-phenyl-4H-benzo[d][1, oxazin-4-one .

  • Hydrazination: Treatment with hydrazine hydrate yields 3-amino-2-phenylquinazolin-4(3H)-one .

  • Schiff Base Formation: Condensation with substituted benzaldehydes produces 3-(arylideneamino) derivatives .

Reaction Conditions:

  • Step 1: Reflux in pyridine, 6–8 hours, 80% yield .

  • Step 2: Ethanol solvent, 4-hour reflux, 75% yield .

  • Step 3: Glacial acetic acid catalysis, 12-hour stirring, 60–70% yield .

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to reduce reaction times:

  • Step 3: 20–30 minutes at 100°C, improving yields to 85–90% .

Table 2: Comparative Synthesis Metrics

MethodTime (Hours)Yield (%)Purity (%)
Conventional16–2060–7095
Microwave0.5–185–9098

Pharmacological Activities

Antimicrobial Efficacy

Derivatives exhibit broad-spectrum activity:

Table 3: MIC Values Against Bacterial Strains (µg/mL)

CompoundS. aureusB. subtilisE. coliS. dysenteriae
Parent Compound125250500500
3-Nitro Derivative62.5125250250
Ciprofloxacin1.01.01.01.0

QSAR studies indicate electron-withdrawing substituents (e.g., -NO₂) enhance activity by increasing membrane permeability .

Anthelmintic Activity

At 10 mg/mL, the compound induces paralysis in Pheretima posthuma within 15 minutes and death at 35 minutes, comparable to piperazine citrate .

Analgesic and Anti-Inflammatory Effects

In carrageenan-induced rat paw edema models, derivatives reduce inflammation by 45–60% at 50 mg/kg, mediated by COX-2 inhibition .

Comparative Analysis with Analogues

Structural Analogues

  • 3-Phenylquinazolin-4(3H)-one: Lacks the 4-amino group, showing 50% lower antimicrobial activity .

  • 2-Thioquinazoline: Replaces the oxo group with thione, reducing solubility and bioavailability .

Enhanced Derivatives

  • Thiazolidinone Hybrids: Combining quinazolinone with thiazolidinone moieties improves antifungal activity (MIC = 31.25 µg/mL vs. C. albicans) .

Future Directions

  • Targeted Drug Delivery: Encapsulation in nanoparticles to improve bioavailability.

  • Dual-Action Inhibitors: Designing derivatives that concurrently target bacterial DNA gyrase and dihydrofolate reductase.

  • Green Chemistry Approaches: Solvent-free synthesis using biocatalysts to enhance sustainability.

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